

A Comparative Guide to the X-ray Crystallography of Substituted Indazole Derivatives

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Compound of Interest

Compound Name: 6-Fluoro-1H-indazole-5-carbonitrile

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available X-ray crystallographic data for a comparative analysis of **6-Fluoro-1H-indazole-5-carbonitrile** derivatives is limited. This guide, therefore, presents a comparative analysis of selected substituted indazole derivatives for which crystallographic data is accessible, serving as a methodological template for such analyses.

The indazole scaffold is a prominent feature in many biologically active compounds, recognized for its role in a variety of therapeutic agents, including those with anti-cancer properties.^{[1][2][3][4][5]} Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-based drug design and for elucidating structure-activity relationships. This guide provides a comparative overview of the crystallographic data for three distinct indazole derivatives: 1H-Indazole-3-carboxylic acid, 1-Methyl-1H-indazole-3-carboxylic acid, and 5-Nitro-1H-indazole.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the selected indazole derivatives, offering a basis for structural comparison.

| Parameter | 1H-Indazole-3-carboxylic Acid[6] | 1-Methyl-1H-indazole-3-carboxylic Acid[7][8] | 5-Nitro-1H-indazole derivative ¹ [9] |
|-----------------------------|---|---|---|
| Formula | C ₈ H ₆ N ₂ O ₂ | C ₉ H ₈ N ₂ O ₂ | C ₁₇ H ₁₄ N ₄ O ₃ |
| Molecular Weight | 162.15 | 176.17 | - |
| Crystal System | Monoclinic | Monoclinic | - |
| Space Group | P2 ₁ /n | P2 ₁ /c | - |
| a (Å) | 10.402 (2) | 7.5470 (15) | - |
| b (Å) | 15.025 (3) | 14.873 (3) | - |
| c (Å) | 9.467 (2) | 14.924 (3) | - |
| β (°) ** | 96.24 (3) | 93.10 (3) | - |
| Volume (Å ³) ** | 1470.8 (5) | 1672.7 (6) | - |
| Z | 8 | 8 | - |
| Density (calc.) | 1.46 Mg m ⁻³ | - | - |
| R-factor | 0.041 | 0.058 | - |

¹ Specific unit cell parameters for 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole were not fully detailed in the search results but the study confirms a planar indazole unit.

Experimental Protocols

A generalized protocol for the single-crystal X-ray diffraction analysis of small organic molecules, such as indazole derivatives, is outlined below.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.[10] A common method for obtaining suitable crystals is through slow evaporation or vapor diffusion.

[11]

- Procedure: A saturated solution of the indazole derivative is prepared in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Alternatively, the vapor diffusion method can be employed, where a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent.[11] Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystallization.

Data Collection

- Instrumentation: A suitable single crystal is mounted on a goniometer head of a diffractometer (e.g., an Enraf-Nonius CAD-4 or a Bruker X8 APEX).[7][12]
- X-ray Source: Monochromatic X-rays, typically from a Mo K α radiation source ($\lambda = 0.71073$ Å), are used.[6][7][12]
- Data Acquisition: The crystal is maintained at a constant temperature, often 293(2) K or 296 K.[7][12] The diffractometer collects the diffraction data by rotating the crystal and detector to measure the intensity of the diffracted X-ray beams at different angles.[10] Data is typically collected over a range of 2θ angles.

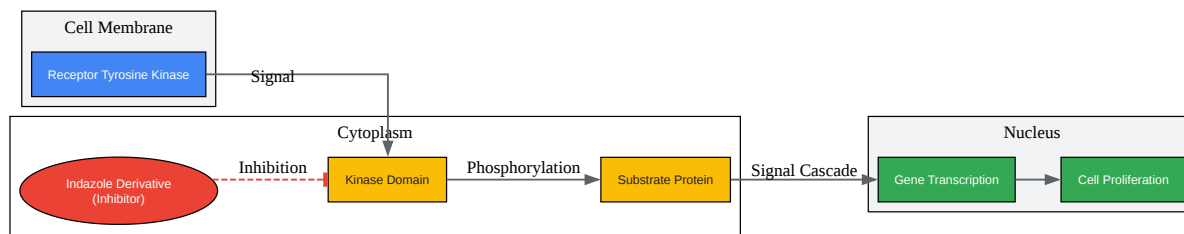
Structure Solution and Refinement

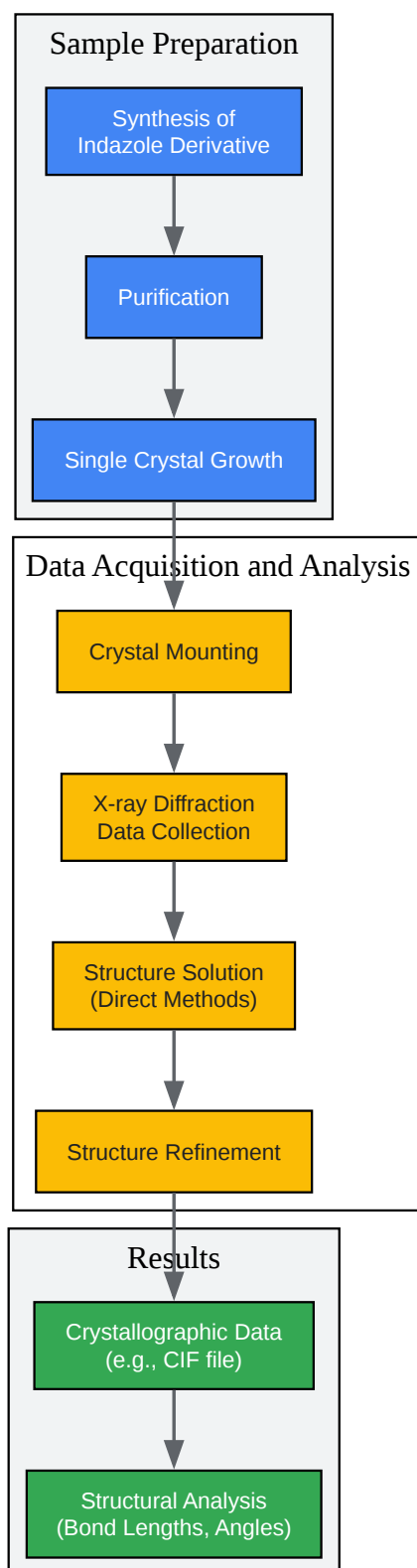
- Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods, which is a common approach for small molecules.[6][10]
- Structure Refinement: The initial structural model is refined using full-matrix least-squares on F^2 . This process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[6] The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

Visualizations

Signaling Pathway

Indazole derivatives are frequently investigated as kinase inhibitors in cancer therapy.^{[4][13]} The following diagram illustrates a simplified signaling pathway where an indazole derivative acts as a kinase inhibitor, blocking downstream signaling that could otherwise lead to cell proliferation.





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